Product packaging for 2,3-Bis(trifluoromethyl)-1,8-naphthyridine(Cat. No.:CAS No. 1099597-87-1)

2,3-Bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B1438961
CAS No.: 1099597-87-1
M. Wt: 266.14 g/mol
InChI Key: MEHLMXOENZGXNR-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)-1,8-naphthyridine (CAS 1099597-87-1) is a high-value nitrogen-containing heterocyclic compound with a molecular formula of C 10 H 4 F 6 N 2 and a molecular weight of 266.14 g/mol. It serves as a key chemical scaffold in medicinal chemistry for developing novel therapeutic agents, particularly in oncology and infectious disease research. The compound's core structure, the 1,8-naphthyridine skeleton, is recognized for its exceptional breadth of pharmacological activities . The strategic incorporation of two trifluoromethyl groups significantly enhances the molecule's lipophilicity, which promotes better cell membrane permeability and improves metabolic stability, a crucial factor in the design of bioactive molecules . This makes it a privileged building block for constructing potential drug candidates. In anticancer research, this compound acts as a fundamental precursor for synthesizing complex molecules that demonstrate potent cytotoxic activity. Derivatives based on this scaffold have shown significant promise in in vitro assays, exhibiting potent activity against a panel of human cancer cell lines, including breast (MCF-7), cervical (SiHa), colon (Colo-205), and lung (A549) carcinomas . Molecular docking studies suggest that such derivatives can interact with key target receptors like the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in regulating cancer cell proliferation and survival . Furthermore, the 1,8-naphthyridine structure is extensively investigated for its antimicrobial properties . Researchers utilize this core to develop new agents that modulate antibiotic activity; for instance, certain 1,8-naphthyridine derivatives can potentiate the effects of fluoroquinolone antibiotics against multi-drug resistant bacterial strains like Staphylococcus aureus and Escherichia coli , indicating its value in combating antibiotic resistance . This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4F6N2 B1438961 2,3-Bis(trifluoromethyl)-1,8-naphthyridine CAS No. 1099597-87-1

Properties

IUPAC Name

2,3-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2/c11-9(12,13)6-4-5-2-1-3-17-8(5)18-7(6)10(14,15)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHLMXOENZGXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268417
Record name 2,3-Bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-87-1
Record name 2,3-Bis(trifluoromethyl)-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedlander Reaction Using Ionic Liquids as Catalysts and Solvents

One of the most effective and environmentally friendly methods for synthesizing 1,8-naphthyridine derivatives, including trifluoromethyl-substituted analogs, is the Friedlander reaction catalyzed by basic ionic liquids (ILs). This method has been optimized for high yields and catalyst recyclability.

  • Reaction Overview : The Friedlander reaction involves the condensation of 2-amino-3-pyridinecarboxaldehyde with α-methylene carbonyl compounds under basic conditions to form 1,8-naphthyridines.
  • Catalyst and Solvent : The ionic liquid 1-butyl-2,3-dimethylimidazolium imidazolate ([Bmmim][Im]) acts both as a solvent and catalyst, providing a green chemistry approach.
  • Reaction Conditions :
    • Molar ratio: α-methylene carbonyl compound to 2-amino-3-pyridinecarboxaldehyde = 1:0.6
    • Temperature: 80 °C
    • Time: 24 hours
    • IL volume: 5 mL
  • Yields : Up to 90% yield of the desired 1,8-naphthyridine derivatives was achieved.
  • Catalyst Reusability : The ionic liquid catalyst could be reused at least four times without significant loss of activity.
  • Mechanism : The reaction proceeds via carbanion formation under alkaline conditions, condensation with an aldehyde, and cyclization to form the naphthyridine ring system.
Parameter Details
Catalyst [Bmmim][Im] ionic liquid
Temperature 80 °C
Reaction time 24 hours
Molar ratio (substrates) 1:0.6 (α-methylene carbonyl: aldehyde)
Yield Up to 90%
Catalyst recyclability Up to 4 cycles

This method is notable for its environmental benefits, avoiding hazardous acids or bases and enabling catalyst reuse, which is advantageous for potential industrial applications.

Cyclization of 2,6-Diaminopyridine with Hexafluoropentane-2,4-dione

A direct approach to trifluoromethyl-substituted 1,8-naphthyridines involves cyclization reactions starting from 2,6-diaminopyridine and fluorinated diketones.

  • Starting Materials :
    • 2,6-Diaminopyridine (commercially available)
    • 1,1,1,5,5,5-Hexafluoropentane-2,4-dione
  • Reaction Conditions : Acid-promoted cyclization is employed to form 2-amino-5,7-dis(trifluoromethyl)-1,8-naphthyridine derivatives.
  • Subsequent Functionalization : The amino group on the naphthyridine core can be further reacted with methyl bromopyruvate under reflux in acetone to yield imidazo-fused derivatives, followed by hydrolysis and amide coupling.
  • Yields and Applications : This method provides access to highly fluorinated naphthyridine derivatives with potential antiviral activity.
Step Reagents/Conditions Product
Cyclization Acid-promoted, 2,6-diaminopyridine + hexafluorodione 2-amino-5,7-dis(trifluoromethyl)-1,8-naphthyridine
Imidazo ring formation Methyl bromopyruvate, reflux in acetone 2,4-bis(trifluoromethyl)imidazo[1,2-α]naphthyridine-8-carboxylate
Hydrolysis and coupling LiOH/THF/H2O; HATU in DMF Amide derivatives

This synthetic route is valuable for constructing trifluoromethylated naphthyridine frameworks with further functionalization options.

Combes Reaction for 2-Amino-5,7-disubstituted-1,8-naphthyridines

The Combes reaction provides a classical method to prepare substituted 1,8-naphthyridines via condensation of 2,6-diaminopyridine with 1,3-diketones.

  • Reaction Conditions : Typically conducted in the presence of polyphosphoric acid (PPA) as a catalyst.
  • Substrate Scope : The use of 1,3-diketones bearing trifluoromethyl groups allows incorporation of these electron-withdrawing groups into the naphthyridine ring.
  • Advantages : This method is well-established and provides access to variously substituted naphthyridines.
Parameter Details
Catalyst Polyphosphoric acid (PPA)
Substrates 2,6-Diaminopyridine + 1,3-diketones
Temperature Elevated (varies by substrate)
Product Types 2-amino-5,7-disubstituted-1,8-naphthyridines

This approach is useful for synthesizing a broad range of substituted naphthyridines including trifluoromethyl derivatives.

Other Synthetic Routes and Green Chemistry Approaches

Additional methods reported for 1,8-naphthyridine synthesis, potentially adaptable for trifluoromethyl derivatives, include:

  • Gould-Jacobs Reaction : Thermal cyclization of diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate intermediates.
  • Knorr and Conard-Limpach Reactions : Routes to 1,8-naphthyridinones that could be modified for trifluoromethyl substitution.
  • Povarov Reaction : Multi-component cyclization involving 2-aminopyridines, aldehydes, and activated olefins catalyzed by Lewis acids.
  • Catalyst-Free Microwave-Assisted Syntheses : One-pot reactions using glutaraldehyde, malononitrile, and β-ketoamides under microwave irradiation in ethanol, offering rapid and high-yielding synthesis without metal catalysts.
  • Green Solvent Systems : Use of glycerol or aqueous media to promote Knoevenagel condensation and Friedlander reactions under mild conditions.

These methods emphasize sustainability, mild conditions, and operational simplicity, suitable for scale-up and environmentally conscious synthesis.

Summary Table of Key Preparation Methods

Method Key Reagents/Substrates Catalysts/Conditions Yield Range Notes
Friedlander Reaction with ILs 2-amino-3-pyridinecarboxaldehyde + α-methylene carbonyl compounds [Bmmim][Im] ionic liquid, 80 °C, 24 h Up to 90% Green, recyclable catalyst, solvent-free
Acid-Promoted Cyclization 2,6-Diaminopyridine + hexafluoropentane-2,4-dione Acid catalyst Moderate to High Direct trifluoromethyl introduction
Combes Reaction 2,6-Diaminopyridine + 1,3-diketones Polyphosphoric acid Moderate Classical method, versatile substitutions
Microwave-Assisted One-Pot Glutaraldehyde + malononitrile + β-ketoamides Catalyst-free, ethanol, microwave High Rapid, green synthesis
Povarov Reaction 2-Aminopyridine + aldehydes + activated olefins Lewis acid (InCl3) Moderate to High Multi-component, complex heterocycles

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a valuable scaffold for drug development. It has shown potential in various therapeutic areas:

  • Antimicrobial Activity : 2,3-Bis(trifluoromethyl)-1,8-naphthyridine derivatives have demonstrated enhanced antibacterial properties when combined with fluoroquinolone antibiotics against multi-resistant bacterial strains. This synergistic effect suggests its potential as a lead compound in developing new antibiotics .
  • Anticancer Properties : Research indicates that derivatives of 1,8-naphthyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can sensitize cancer cells to existing chemotherapeutics like cisplatin .
  • Neurological Disorders : The compound has been explored for its effects on neurological conditions such as Alzheimer's disease and multiple sclerosis due to its anti-inflammatory properties .

Biochemical Studies

The compound serves as a crucial tool in biochemical research:

  • Fluorinated Probes : Its fluorinated structure enhances lipophilicity and electron-withdrawing properties, making it suitable for developing imaging agents and probes in biological studies.
  • Enzyme Inhibition : Studies have indicated that this compound can inhibit key enzymes involved in bacterial DNA replication, such as topoisomerases. This mechanism underpins its antibacterial action and provides insights into its potential as a therapeutic agent .

Materials Science

In industry, this compound is utilized for:

  • Advanced Materials Production : It is used in synthesizing polymers and coatings with enhanced chemical resistance and thermal stability due to the robustness imparted by the trifluoromethyl groups.

Case Studies

StudyFocusFindings
Eweas et al. (2021)Antibiotic SynergyDemonstrated that combining 1,8-naphthyridine derivatives with fluoroquinolones significantly enhances antibacterial activity against resistant strains .
Gençer et al. (2020)Anticancer ActivityReported that specific naphthyridine derivatives showed potent cytotoxic effects on cancer cells and could sensitize them to existing treatments .
Laxminarayana et al. (2024)Antimicrobial EfficacyEvaluated various derivatives for antibacterial activity against multiple pathogens; some exhibited superior efficacy compared to standard antibiotics .

Mechanism of Action

The mechanism by which 2,3-Bis(trifluoromethyl)-1,8-naphthyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The position and number of CF₃ groups significantly influence the properties of 1,8-naphthyridine derivatives:

Compound Substituent Positions Key Features References
2,3-Bis(trifluoromethyl)-1,8-naphthyridine 2, 3 Electron-deficient core; enhanced intermolecular interactions via CF₃ groups. N/A
5,7-Bis(trifluoromethyl)-1,8-naphthyridine 5, 7 Improved DNA intercalation and topoisomerase II inhibition (e.g., Vosaroxin).
2,4-Bis(trifluoromethyl)-imidazo[1,2-a][1,8]naphthyridine 2, 4 (fused imidazole) High fluorescence quantum yield; antiviral activity (HCV entry inhibition).
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine 2, 4, 7 Increased steric hindrance; potential for metal coordination.
  • Steric Effects : Proximal CF₃ groups (2,3 vs. 2,4) may reduce rotational freedom, affecting molecular recognition .

Physical and Chemical Properties

  • Solubility : CF₃ groups reduce aqueous solubility but improve lipid bilayer penetration. Carboxylic acid derivatives (e.g., 2,4-bis(CF₃)-imidazo-naphthyridine-8-carboxylic acid) show moderate solubility in polar solvents .
  • Thermal Stability: Polymorphism observed in 2-dimethylamino-5,7-bis(trifluoromethyl)-1,8-naphthyridine, with reversible single-crystal transformations under thermal stress .

Data Tables

Table 1: Molecular Properties of Selected Derivatives

Compound (CAS) Molecular Formula Molecular Weight Key Applications
This compound C₁₀H₄F₆N₂ 290.14 Coordination chemistry
5,7-Bis(trifluoromethyl)-1,8-naphthyridine (338412-13-8) C₁₀H₄F₆N₂ 290.14 Anticancer agents
2,4-Bis(trifluoromethyl)-imidazo-naphthyridine-8-carboxylic acid (439094-96-9) C₁₃H₅F₆N₃O₂ 349.19 Antiviral therapy

Biological Activity

2,3-Bis(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure and Properties

The compound features a naphthyridine core with two trifluoromethyl groups at the 2 and 3 positions. This substitution pattern is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit considerable antimicrobial properties. A study on various naphthyridine compounds demonstrated that those with trifluoromethyl substitutions showed enhanced activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

CompoundActivityTarget OrganismReference
This compoundAntibacterialStaphylococcus aureus
This compoundAntifungalCandida albicans

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. One notable study reported that this compound exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest through modulation of key signaling pathways related to cell survival and proliferation.

Key Findings:

  • IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM against different cancer cell lines.
  • Mechanism : Induces apoptosis via caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
A54912Cell cycle arrest
MDA-MB-231 (Breast Cancer)18Caspase activation

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of naphthyridine derivatives. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This effect is mediated through the suppression of reactive oxygen species (ROS) generation and modulation of NF-κB signaling pathways .

Summary of Anti-inflammatory Activity:

  • Cytokine Inhibition : Significant reduction in TNF-α and IL-6 levels.
  • Cell Model : Studies conducted using BV2 microglial cells.

Case Studies

  • Antimicrobial Study : A comprehensive evaluation of various naphthyridine derivatives, including this compound, revealed a strong correlation between trifluoromethyl substitution and increased antimicrobial potency against Gram-positive bacteria .
  • Cancer Research : A study focused on the cytotoxic effects of this compound on lung cancer cells demonstrated that treatment led to significant apoptosis rates compared to control groups. The study utilized flow cytometry to quantify apoptotic cells post-treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,3-Bis(trifluoromethyl)-1,8-naphthyridine derivatives?

  • Answer : The Friedlander reaction using ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) is a high-yield method (80–92%) for constructing the 1,8-naphthyridine scaffold . Microwave-assisted synthesis is another efficient approach, reducing reaction times (15–30 minutes) and improving regioselectivity for derivatives like thieno[2,3-b]benzo[1,8]naphthyridines . Substituents at positions 2 and 3 are typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.

Q. How does the 1,8-naphthyridine scaffold contribute to biological activity?

  • Answer : The planar aromatic system enables DNA intercalation, disrupting replication and transcription. For example, derivatives with 4-tolyl or 4-bromophenyl groups at position 3 exhibit IC50 values of 1.47–1.68 μM against MCF7 cancer cells due to enhanced DNA binding . Trifluoromethyl groups improve metabolic stability and lipophilicity, aiding cellular uptake .

Advanced Research Questions

Q. What experimental strategies optimize antitumor activity in 1,8-naphthyridine derivatives?

  • Answer :

  • Substituent Design : Aryl groups at positions 2 and 3 (e.g., 4-tolyl, 4-bromophenyl) increase DNA intercalation efficiency. For instance, compound 10c (3-tolylpyrazoline substituent) shows 3-fold higher cytotoxicity than unsubstituted analogs .
  • Dosage Optimization : Use dose-response assays (e.g., MTT tests) across multiple cell lines (e.g., HepG2, MCF7) to identify structure-activity relationships (SAR).
  • Table 1 : Antitumor Activity of Selected Derivatives
CompoundSubstituent (Position 3)IC50 (μM, MCF7)Reference
10c4-Tolylcyanopyridine1.47
8d4-Bromophenyl1.62
4d3-Tolylpyrazoline1.68

Q. How can researchers resolve contradictions in reported biological activities of similar derivatives?

  • Answer :

  • Mechanistic Profiling : Compare DNA-binding modes (e.g., intercalation vs. groove binding) using UV-Vis titration or circular dichroism .
  • Cell-Specific Factors : Test compounds in diverse cell lines; e.g., derivatives effective against MCF7 may fail in HepG2 due to differences in membrane transporters .
  • Computational Modeling : Perform QSAR studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity. A study on 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines identified electron-withdrawing groups as critical for antitumor efficacy .

Q. What advanced techniques characterize the coordination chemistry of 1,8-naphthyridine ligands?

  • Answer :

  • X-ray Crystallography : Resolve metal-ligand coordination modes (e.g., μ-1κN1:2κN8 binding in dinuclear gold complexes) .
  • Fluorescence Spectroscopy : Track ligand behavior in copper chain complexes, where naphthyridine ligands act as fluorophores .
  • Table 2 : Metal Complexes of 1,8-Naphthyridine Derivatives
LigandMetalCoordination ModeApplicationReference
2,7-Bis(diphenylphosphino)Auμ-P bridgingAlkali ion encapsulation
Guanidino-functionalizedCuN,N-chelationFluorescent sensors

Methodological Guidance

Q. How to design a SAR study for 1,8-naphthyridine-based insecticides?

  • Answer :

  • Library Synthesis : Introduce diverse substituents (e.g., trifluoromethyl, pyridyl) at positions 2 and 7, which are critical for insecticidal activity .
  • Bioassays : Evaluate larvicidal activity against Aedes aegypti at concentrations of 10–100 ppm. Derivatives with electron-deficient groups show enhanced activity due to target-site specificity .

Q. What computational tools predict the DNA-binding affinity of 1,8-naphthyridine derivatives?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to simulate intercalation into ds-DNA (PDB ID: 1BNA). Focus on π-π stacking and hydrogen-bonding interactions with base pairs .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Derivatives with planar substituents exhibit longer residence times in DNA grooves .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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